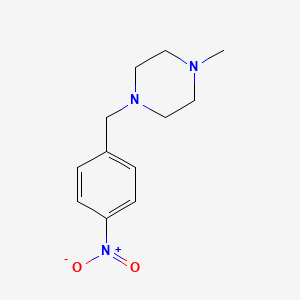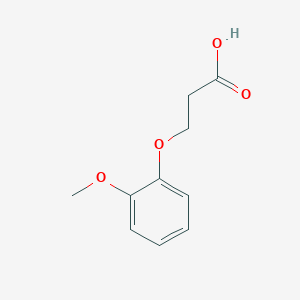
3-(2-Methoxyphenoxy)propanoic acid
説明
3-(2-Methoxyphenoxy)propanoic acid is a chemical compound that is structurally related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, related compounds such as 3-(4-methoxyphenoxy)-1,2-propanediol and 3-(methoxyphenyl)propenoic acids have been studied for their chemical properties and potential applications in medicine, particularly in the treatment of cancer and inflammation.
Synthesis Analysis
The synthesis of related compounds involves several steps, including catalytic reactions and the use of environmentally friendly methods. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, involves palladium-catalyzed reactions and alkaline hydrolysis . Similarly, a novel prodrug of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans-propenoic acid was synthesized for colon cancer treatment, highlighting the use of dipeptide conjugation for targeted drug delivery .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt was determined, revealing a two-dimensional polymer stabilized by a hydrogen bond network . This type of analysis is crucial for understanding the interactions and stability of the compound.
Chemical Reactions Analysis
Chemical reactions involving methoxyphenyl compounds have been studied, such as the oxidation of 3-(4-methoxyphenoxy)-1,2-propanediol to 3-(4-methoxyphenoxy)-2-ketone-1-propanol . The kinetics of this reaction were analyzed, providing insights into the reaction mechanism. Additionally, the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form indanones has been investigated, which is relevant to the synthesis of pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl compounds are influenced by their functional groups and molecular structure. The electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids to produce 3-(methoxyphenyl)propanoic acids demonstrates the reactivity of the double bond and the feasibility of using electrosynthesis for hydrogenation . The thermal stability of compounds such as 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt has also been studied, showing dehydration and decomposition at elevated temperatures .
科学的研究の応用
Electrochemical Hydrogenation
A study by Korotaeva et al. (2011) explores the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids. They achieved virtually quantitative yield of the corresponding 3-(methoxyphenyl)propanoic acids using a Ni cathode modified by electrodeposited dispersed nickel in a DMF-H2O mixture. This process highlights the potential for efficient synthesis methods in organic chemistry (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).
Renewable Building Blocks
Trejo-Machin et al. (2017) discussed the use of phloretic acid, a compound related to 3-(2-Methoxyphenoxy)propanoic acid, in the development of polybenzoxazine. Their research indicates the potential of these compounds as renewable building blocks for materials science, contributing to sustainable alternatives in the field (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Phytotoxic and Mutagenic Effects
Jităreanu et al. (2013) evaluated the phytotoxic and genotoxic effects of several cinnamic acid derivatives, including 3-(2-Methoxyphenoxy)propanoic acid, on wheat. This study contributes to understanding the environmental impact and safety profile of these compounds (Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, & Stănescu, 2013).
Anti-Inflammatory Activities
Ren et al. (2021) isolated phenolic compounds from the leaves of Eucommia ulmoides Oliv., including derivatives of 3-(2-Methoxyphenoxy)propanoic acid. These compounds were tested for their anti-inflammatory effects, indicating potential medicinal applications (Ren, Han, Song, Lv, Yang, Xiao, & Zhang, 2021).
Food Safety and Analysis
Research by Jian-min (2014) developed a method for determining sodium 2-(4-methoxyphenoxy) propanoate in foods. This study is significant for food safety and regulatory compliance, ensuring that compounds like 3-(2-Methoxyphenoxy)propanoic acid are monitored in food products (Jian-min, 2014).
特性
IUPAC Name |
3-(2-methoxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-4-2-3-5-9(8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQJIMNDEHCONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354541 | |
| Record name | 3-(2-methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenoxy)propanoic acid | |
CAS RN |
20370-80-3 | |
| Record name | 3-(2-methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



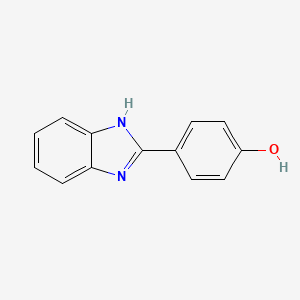




![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)
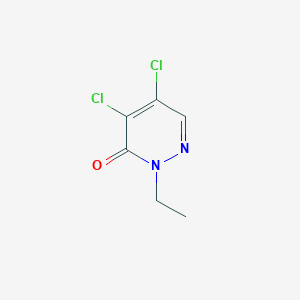


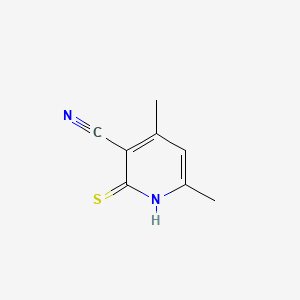

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1298119.png)
![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1298122.png)
